2-(4-Bromophenyl)-1-benzofuran-6-amine
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Overview
Description
2-(4-Bromophenyl)-1-benzofuran-6-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-benzofuran-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
Another method involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4). This reaction leads to the formation of the desired benzofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its mild reaction conditions and high functional group tolerance. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-benzofuran-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced forms.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-1-benzofuran-6-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-benzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: This compound also contains a bromophenyl group and exhibits aggregation-induced emission properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has shown promising antimicrobial and anticancer activities.
Uniqueness
2-(4-Bromophenyl)-1-benzofuran-6-amine is unique due to its benzofuran core, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and amine groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H10BrNO |
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Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-benzofuran-6-amine |
InChI |
InChI=1S/C14H10BrNO/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8H,16H2 |
InChI Key |
RVBGKMVEVJJIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=C(C=C3)N)Br |
Origin of Product |
United States |
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